molecular formula C13H21N B2609735 (2S)-2,4-Dimethyl-4-phenylpentan-1-amine CAS No. 2248174-65-2

(2S)-2,4-Dimethyl-4-phenylpentan-1-amine

Cat. No.: B2609735
CAS No.: 2248174-65-2
M. Wt: 191.318
InChI Key: CZAPDMVNYNSQTB-NSHDSACASA-N
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Description

(2S)-2,4-Dimethyl-4-phenylpentan-1-amine is a chiral amine building block of interest in organic synthesis and pharmaceutical research . The compound features a stereogenic center at the 2-position, conferring chirality that is critical for developing enantioselective molecules or studying receptor interactions . The 4-phenylpentane backbone is structurally similar to other compounds investigated for their olfactory properties, suggesting potential applications in the development of novel aroma chemicals and fragrances . As a primary amine, it serves as a versatile precursor for the synthesis of a wide range of derivatives, including enamines, and other nitrogen-containing compounds . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human use. Researchers should consult safety data sheets for proper handling procedures. The compound is typically shipped with cold-chain transportation to ensure stability .

Properties

IUPAC Name

(2S)-2,4-dimethyl-4-phenylpentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N/c1-11(10-14)9-13(2,3)12-7-5-4-6-8-12/h4-8,11H,9-10,14H2,1-3H3/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZAPDMVNYNSQTB-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C)(C)C1=CC=CC=C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC(C)(C)C1=CC=CC=C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2,4-Dimethyl-4-phenylpentan-1-amine can be achieved through several synthetic routes. One common method involves the alkylation of a suitable amine precursor with a phenyl-substituted alkyl halide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, followed by the addition of the alkyl halide to form the desired product.

Industrial Production Methods

In an industrial setting, the production of (2S)-2,4-Dimethyl-4-phenylpentan-1-amine may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity while minimizing by-products. Catalysts and solvents are carefully selected to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2S)-2,4-Dimethyl-4-phenylpentan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

(2S)-2,4-Dimethyl-4-phenylpentan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of (2S)-2,4-Dimethyl-4-phenylpentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Features Potential Applications
(2S)-2,4-Dimethyl-4-phenylpentan-1-amine 4-phenyl, 2(S)-methyl, 4-methyl Branched chiral amine, lipophilic backbone Asymmetric catalysis, drug intermediates
2,2-Diphenylethan-1-amine () Two phenyl groups at C2 Rigid aromatic core, planar structure Bioactive compound synthesis, polymers
4-Methoxy-4-methylpentan-1-amine () 4-methoxy, 4-methyl Ether functionality, reduced steric bulk Synthetic intermediates, agrochemicals
2-Chloro-N-methylpentan-amines () Chloro, methyl, bicyclic/aryl substituents Electrophilic chlorine, diverse R-groups Drug candidates, enzyme inhibitors

Key Observations :

  • Its chiral center contrasts with the planar 2,2-diphenylethan-1-amine (), which lacks stereochemical complexity but offers rigidity for polymer synthesis.
  • Synthetic Flexibility : The synthesis of 4-methoxy-4-methylpentan-1-amine () involves alkylation with KH/MeI, a method adaptable to (2S)-2,4-Dimethyl-4-phenylpentan-1-amine by substituting phenyl-containing precursors.

Substituent Impact on Reactivity and Function

  • Phenyl vs. Methoxy Groups : The phenyl substituent in the target compound may stabilize intermediates via π-π stacking in catalytic processes, whereas methoxy groups () provide polarity for solubility adjustments.
  • Chirality: The (S)-configuration at C2 distinguishes it from non-chiral analogs like 2,2-diphenylethan-1-amine, enabling enantioselective applications in asymmetric synthesis.

Biological Activity

(2S)-2,4-Dimethyl-4-phenylpentan-1-amine, also known as a chiral amine, has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activity. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound.

The molecular formula for (2S)-2,4-Dimethyl-4-phenylpentan-1-amine is C13H19NC_{13}H_{19}N. It features a chiral center that significantly influences its biological interactions and pharmacological effects. The compound can undergo various chemical reactions including oxidation, reduction, and substitution, which are critical for its application in drug synthesis and development.

The biological activity of (2S)-2,4-Dimethyl-4-phenylpentan-1-amine is largely attributed to its interaction with specific molecular targets, such as enzymes and receptors. The stereochemistry of the compound plays a crucial role in its binding affinity and overall activity. Research indicates that it may act as both an inhibitor and activator of certain biochemical pathways depending on its structural modifications.

Enzyme Interactions

Studies have shown that this compound can be utilized as a model molecule to investigate enzyme-catalyzed reactions and stereoselectivity. Its derivatives have been explored for their potential therapeutic applications, particularly in targeting specific enzymes or receptors within the body.

Case Studies

  • Enzyme-Catalyzed Reactions : Research demonstrated that (2S)-2,4-Dimethyl-4-phenylpentan-1-amine can serve as a substrate for various enzymes, facilitating studies on catalytic efficiency and selectivity.
  • Therapeutic Applications : Preliminary studies suggest that derivatives of this compound may exhibit low cytotoxicity while maintaining efficacy against targeted biological pathways. This positions them as potential candidates for drug development aimed at specific diseases .
  • Pharmacokinetics : Investigations into the pharmacokinetic profiles of related compounds indicate significant absorption rates and metabolic stability, suggesting that (2S)-2,4-Dimethyl-4-phenylpentan-1-amine could have favorable characteristics for therapeutic use .

Data Table: Summary of Biological Activities

Activity Type Description References
Enzyme InteractionActs as a substrate for enzyme studies; impacts stereoselectivity
Therapeutic PotentialDerivatives show low cytotoxicity; potential for drug development
PharmacokineticsFavorable absorption and metabolic stability noted in related compounds

Q & A

Q. What are the standard laboratory protocols for synthesizing (2S)-2,4-Dimethyl-4-phenylpentan-1-amine?

  • Methodological Answer : The synthesis typically involves multi-step reactions such as reductive amination or alkylation, using reagents like lithium aluminum hydride (LiAlH₄) or alkyl halides. Key steps include:
  • Stereochemical control : Chiral catalysts or resolving agents ensure the (2S) configuration is retained.
  • Purification : Column chromatography or recrystallization is used to achieve >95% purity, monitored via HPLC or GC-MS.
  • Yield optimization : Adjusting reaction parameters (temperature, solvent polarity) and stoichiometry of reagents.
    Automated systems can monitor reaction progress in real-time (e.g., via FTIR or inline pH sensors) .

Q. What safety protocols are critical when handling (2S)-2,4-Dimethyl-4-phenylpentan-1-amine?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for weighing or transferring the compound.
  • Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste.
  • Storage : Store in airtight containers under nitrogen at 2–8°C to prevent oxidation. Avoid contact with strong acids or oxidizers.
    Refer to Safety Data Sheets (SDS) for emergency measures, including eye irrigation and skin decontamination protocols .

Q. How is the stereochemical purity of (2S)-2,4-Dimethyl-4-phenylpentan-1-amine validated?

  • Methodological Answer :
  • Chiral HPLC : Use a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with UV detection at 254 nm.
  • Polarimetry : Measure specific optical rotation ([α]ᴅ) and compare to literature values.
  • X-ray crystallography : Resolve absolute configuration via single-crystal analysis, particularly for novel derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data for (2S)-2,4-Dimethyl-4-phenylpentan-1-amine derivatives?

  • Methodological Answer :
  • Variable Temperature (VT) NMR : Assess dynamic effects (e.g., rotameric equilibria) that cause signal splitting.
  • 2D NMR (COSY, HSQC) : Assign overlapping proton signals and confirm coupling networks.
  • Computational modeling : Compare experimental chemical shifts with DFT-calculated values (e.g., using Gaussian or ORCA).
    Cross-validate with mass spectrometry to rule out impurities .

Q. What experimental designs are suitable for studying the environmental fate of (2S)-2,4-Dimethyl-4-phenylpentan-1-amine?

  • Methodological Answer :
  • Biodegradation assays : Use OECD 301/302 guidelines with activated sludge or soil microcosms, tracking degradation via LC-MS/MS.
  • Adsorption studies : Perform batch experiments with varying soil types (e.g., loam, clay) to calculate partition coefficients (Kd).
  • Aquatic toxicity : Test acute/chronic effects on Daphnia magna or Danio rerio (zebrafish) using OECD 202/203 protocols.
    Long-term projects should incorporate abiotic factors (pH, UV exposure) to model real-world persistence .

Q. How can reaction mechanisms involving (2S)-2,4-Dimethyl-4-phenylpentan-1-amine be elucidated?

  • Methodological Answer :
  • Kinetic isotope effects (KIE) : Replace hydrogen with deuterium at reactive sites to probe rate-determining steps.
  • Intermediate trapping : Use cryogenic conditions or radical scavengers to isolate transient species.
  • Computational studies : Perform DFT calculations (e.g., transition state analysis) to map energy profiles.
    Synchrotron-based techniques (e.g., time-resolved XAS) can track structural changes in real-time .

Q. What strategies mitigate low yields in asymmetric syntheses of (2S)-2,4-Dimethyl-4-phenylpentan-1-amine?

  • Methodological Answer :
  • Catalyst screening : Test chiral ligands (e.g., BINAP, Salen) with varying metal centers (Ru, Rh).
  • Solvent optimization : Switch from polar aprotic (DMF) to non-polar solvents (toluene) to enhance enantioselectivity.
  • DoE (Design of Experiments) : Use factorial designs to identify critical interactions between temperature, pressure, and catalyst loading.
    Analyze reaction mixtures via chiral GC to quantify enantiomeric excess (ee) .

Data Analysis & Reporting

Q. How should researchers statistically analyze biological activity data for (2S)-2,4-Dimethyl-4-phenylpentan-1-amine?

  • Methodological Answer :
  • Dose-response curves : Fit data to Hill equations using nonlinear regression (e.g., GraphPad Prism).
  • ANOVA with post-hoc tests : Compare means across treatment groups (e.g., Tukey’s HSD for multiple comparisons).
  • Meta-analysis : Pool data from replicate studies using random-effects models to account for heterogeneity.
    Report confidence intervals and effect sizes (e.g., Cohen’s d) for transparency .

Q. What methodologies validate the absence of genotoxicity in (2S)-2,4-Dimethyl-4-phenylpentan-1-amine?

  • Methodological Answer :
  • Ames test : Use Salmonella typhimurium strains (TA98, TA100) with/without metabolic activation (S9 fraction).
  • Comet assay : Quantify DNA damage in mammalian cell lines (e.g., HepG2).
  • Micronucleus test : Assess chromosomal aberrations in bone marrow erythrocytes (OECD 474).
    Combine with in silico tools (e.g., Derek Nexus) for predictive toxicology .

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